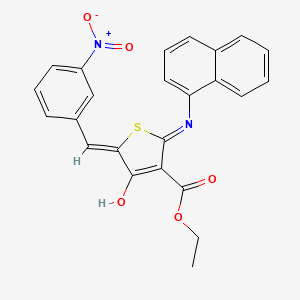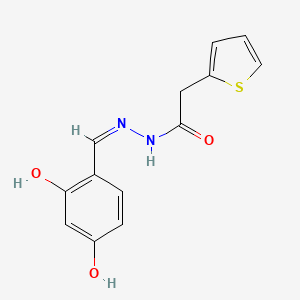![molecular formula C15H18N2O2 B3721202 5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione](/img/structure/B3721202.png)
5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione
Übersicht
Beschreibung
5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione, also known as DMAPA, is a chemical compound that has been widely used in scientific research. It is a derivative of cyclohexanedione and has a pyridine ring attached to it. DMAPA has been studied for its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. 5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins and the promotion of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. 5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione in lab experiments is its high reactivity and versatility. It can be easily modified to introduce various functional groups and can be used as a building block for the synthesis of complex organic molecules. However, one limitation of using 5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione is its potential toxicity, particularly at higher concentrations. Careful handling and disposal procedures should be followed to minimize the risk of exposure.
Zukünftige Richtungen
There are several future directions for the study of 5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of 5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione. Another direction is the study of its potential applications in agriculture, particularly as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of 5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione and its potential therapeutic benefits in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione has been used in various scientific research applications, including as a ligand for metal ions, a fluorescent probe, and a building block for the synthesis of complex organic molecules. It has also been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. 5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(C-methyl-N-pyridin-4-ylcarbonimidoyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(17-11-4-6-16-7-5-11)14-12(18)8-15(2,3)9-13(14)19/h4-7,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZQOZNHDISFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=NC=C1)C2=C(CC(CC2=O)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2,5-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721126.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5,6-dimethyl-4(1H)-pyrimidinone](/img/structure/B3721129.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-3-phenyl-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B3721132.png)
![3-(9H-carbazol-9-yl)-N'-[1-(4-hydroxyphenyl)ethylidene]propanohydrazide](/img/structure/B3721134.png)
![5-{[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3721150.png)
![2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721152.png)

![N-{5-[(2-methyl-1H-indol-3-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B3721170.png)

![2-[(3-chloro-4-methylphenyl)amino]-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3721182.png)
![2-[1-(benzylamino)ethylidene]-1,3-cyclohexanedione](/img/structure/B3721186.png)
![5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3721204.png)
![methyl 2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3721213.png)
![1-phenyl-5-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3721215.png)